molecular formula C23H17F2NO4 B11946056 (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone CAS No. 269075-56-1

(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone

Cat. No.: B11946056
CAS No.: 269075-56-1
M. Wt: 409.4 g/mol
InChI Key: NJBOMQUCBXPSPO-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core substituted with amino and methoxy groups, along with a biphenyl moiety substituted with fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran core, followed by the introduction of amino and methoxy groups through substitution reactions. The biphenyl moiety is then attached via a coupling reaction, often facilitated by a palladium catalyst under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the biphenyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.

Scientific Research Applications

The compound (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone , identified by its CAS number 269075-56-1 , has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article aims to explore its applications through detailed analysis and case studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing promising IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for these compounds have been reported between 32 µg/mL to 47.5 µg/mL , suggesting a potential role in treating bacterial infections .

Study 1: Anticancer Screening

A comprehensive study synthesized a series of benzofuran derivatives, including the target compound, and assessed their anticancer properties through in vitro testing. The results demonstrated that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value lower than standard chemotherapeutics like doxorubicin.

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of the compound was tested against clinical strains of bacteria. The study highlighted that the introduction of fluorine substituents enhanced the antibacterial activity of the derivatives, making them suitable candidates for further development as antimicrobial agents.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2’,4’-difluoro-[1,1’-biphenyl]-4-yl)methanone is unique due to its combination of a benzofuran core with amino and methoxy groups, along with a biphenyl moiety substituted with fluorine atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

The compound (3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone , with the CAS number 269075-56-1 , is a novel benzofuran derivative that has attracted attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on diverse research findings, including its anticancer properties, mechanisms of action, and other relevant biological effects.

The molecular formula of the compound is C23H17F2NO4C_{23}H_{17}F_2NO_4, with a molecular weight of 409.4 g/mol . The structure features a benzofuran core substituted with an amino group and a difluorobiphenyl moiety, which may contribute to its biological activity.

PropertyValue
CAS Number269075-56-1
Molecular FormulaC23H17F2NO4
Molecular Weight409.4 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A study focused on benzylidene benzofuranone analogues, including this compound, evaluated their effects on colorectal cancer cell lines (HCT116). The compound demonstrated significant cytotoxicity and was found to induce apoptosis through several mechanisms:

  • Cell Cycle Arrest : The compound caused G2/M phase arrest in the cell cycle, which is critical for cancer therapy as it prevents cancer cells from dividing.
  • Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells as evidenced by DNA fragmentation assays and annexin V-FITC staining techniques.
  • Inhibition of CDK2/Cyclin A Pathway : It exhibited marked inhibition of CDK2 gene expression without affecting Cyclin A levels, suggesting a targeted mechanism against cell proliferation pathways .

Mechanistic Studies

Mechanistic studies involving molecular docking and dynamics simulations have been conducted to assess the binding affinity of the compound at the active site of CDK2. These studies indicated strong interactions between the compound and CDK2, supporting its role as a selective inhibitor of this critical enzyme in cell cycle regulation .

Additional Biological Activities

In addition to its anticancer properties, preliminary investigations suggest that this compound may possess antioxidant activities. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which is often linked to cancer progression and other diseases .

Case Studies

A notable case study involved testing various analogues of benzofuran derivatives against multiple cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity across different cell lines, reinforcing the need for further exploration into structure-activity relationships (SAR) for optimizing efficacy .

Properties

CAS No.

269075-56-1

Molecular Formula

C23H17F2NO4

Molecular Weight

409.4 g/mol

IUPAC Name

(3-amino-4,6-dimethoxy-1-benzofuran-2-yl)-[4-(2,4-difluorophenyl)phenyl]methanone

InChI

InChI=1S/C23H17F2NO4/c1-28-15-10-18(29-2)20-19(11-15)30-23(21(20)26)22(27)13-5-3-12(4-6-13)16-8-7-14(24)9-17(16)25/h3-11H,26H2,1-2H3

InChI Key

NJBOMQUCBXPSPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=C(O2)C(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F)N

Origin of Product

United States

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